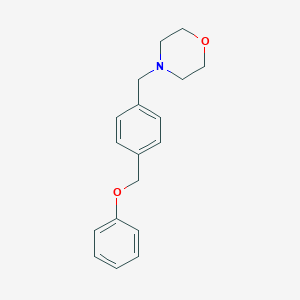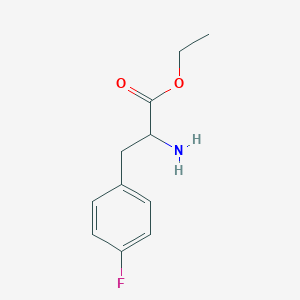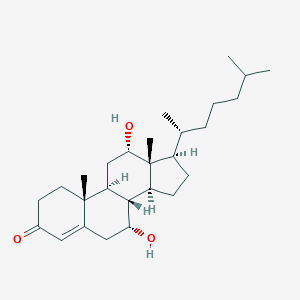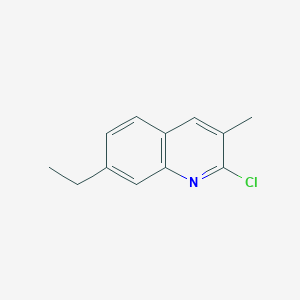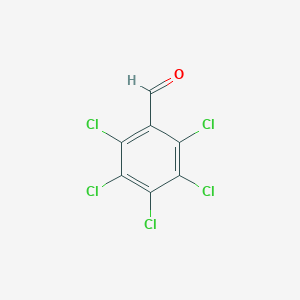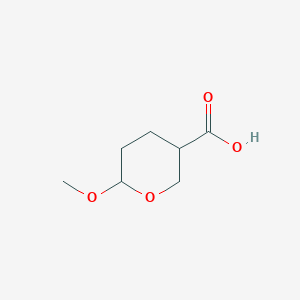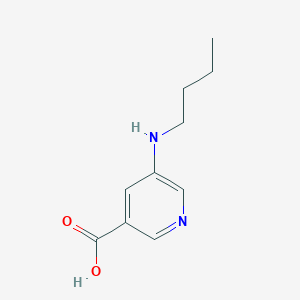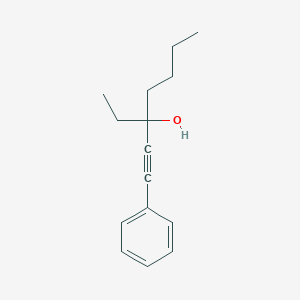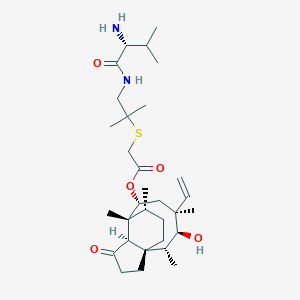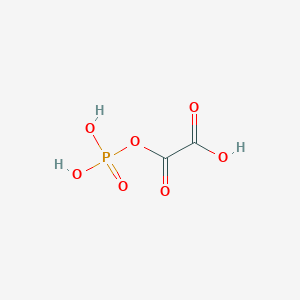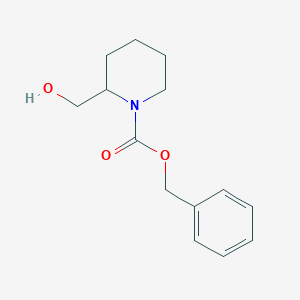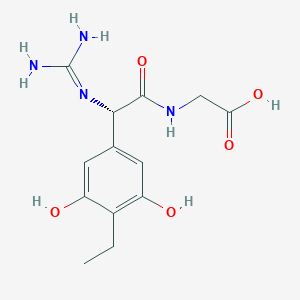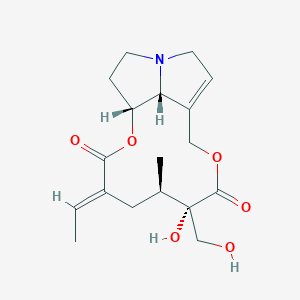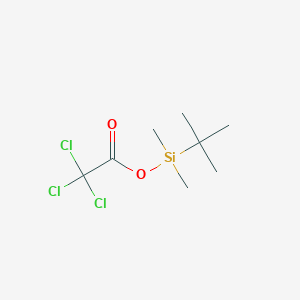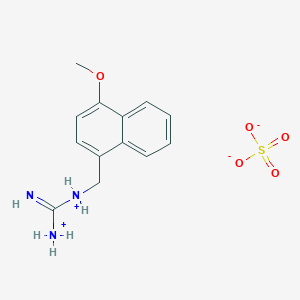
(4-Methoxy-1-naphthalenemethyl)guanidine sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxy-1-naphthalenemethyl)guanidine sulfate, commonly known as MNNG, is a chemical compound that has been widely used in scientific research due to its ability to induce mutations in DNA. MNNG is a mutagenic agent that has been used to study the mechanisms of mutagenesis and carcinogenesis in various organisms.
Wirkmechanismus
MNNG induces mutations in DNA by alkylating the purine bases, primarily guanine. The alkylation of guanine leads to the formation of O6-methylguanine, which mispairs with thymine during DNA replication, leading to a mutation. The mispairing of O6-methylguanine with thymine is the primary mechanism by which MNNG induces mutations in DNA.
Biochemische Und Physiologische Effekte
MNNG has been shown to induce a wide range of biochemical and physiological effects in various organisms. In bacteria, MNNG induces the SOS response, which is a DNA damage response that leads to the induction of DNA repair genes. In mammalian cells, MNNG induces apoptosis, which is a programmed cell death response that is triggered by DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
MNNG is a valuable tool for studying the mechanisms of mutagenesis and carcinogenesis in various organisms. Its ability to induce mutations in DNA allows researchers to study the effects of DNA damage on gene expression and protein synthesis. However, MNNG has some limitations for lab experiments. Its mutagenic activity can be difficult to control, and its effects on cells can be variable depending on the concentration and duration of exposure.
Zukünftige Richtungen
There are several future directions for research on MNNG. One area of research is the development of new methods for controlling its mutagenic activity. Another area of research is the study of the long-term effects of MNNG exposure on organisms, including the potential for carcinogenesis. Additionally, MNNG could be used in combination with other mutagenic agents to study the effects of multiple DNA damage events on cells.
Synthesemethoden
MNNG is synthesized by the reaction of 4-methoxy-1-naphthalenemethyl chloride with guanidine sulfate. The reaction is carried out in anhydrous ethanol at room temperature for several hours. The resulting product is then purified by recrystallization from water.
Wissenschaftliche Forschungsanwendungen
MNNG has been widely used in scientific research to induce mutations in DNA. It has been used to study the mechanisms of mutagenesis and carcinogenesis in various organisms, including bacteria, yeast, and mammalian cells. MNNG has also been used to study the effects of DNA damage on gene expression and protein synthesis.
Eigenschaften
CAS-Nummer |
101517-09-3 |
|---|---|
Produktname |
(4-Methoxy-1-naphthalenemethyl)guanidine sulfate |
Molekularformel |
C13H17N3O5S |
Molekulargewicht |
327.36 g/mol |
IUPAC-Name |
[amino(azaniumylidene)methyl]-[(4-methoxynaphthalen-1-yl)methyl]azanium;sulfate |
InChI |
InChI=1S/C13H15N3O.H2O4S/c1-17-12-7-6-9(8-16-13(14)15)10-4-2-3-5-11(10)12;1-5(2,3)4/h2-7H,8H2,1H3,(H4,14,15,16);(H2,1,2,3,4) |
InChI-Schlüssel |
UTKYHUMQCYYUGO-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=C(C2=CC=CC=C21)C[NH2+]C(=N)[NH3+].[O-]S(=O)(=O)[O-] |
SMILES |
COC1=CC=C(C2=CC=CC=C21)C[NH2+]C(=[NH2+])N.[O-]S(=O)(=O)[O-] |
Kanonische SMILES |
COC1=CC=C(C2=CC=CC=C21)C[NH2+]C(=N)[NH3+].[O-]S(=O)(=O)[O-] |
Synonyme |
(azaniumylcarbonimidoyl)-[(4-methoxynaphthalen-1-yl)methyl]azanium sul fate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



